molecular formula C12H14N6O4S2 B4933059 2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4933059
M. Wt: 370.4 g/mol
InChI Key: RFMIGJSOTKVHDT-UHFFFAOYSA-N
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Description

2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features both pyrimidine and thiadiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O4S2/c1-3-7-17-18-12(24-7)14-6(20)4-23-11-15-9(21)8(10(22)16-11)13-5(2)19/h3-4H2,1-2H3,(H,13,19)(H,14,18,20)(H2,15,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMIGJSOTKVHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The process often begins with the formation of the pyrimidine ring, followed by the introduction of the thiadiazole moiety. Key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: This step involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under reflux conditions.

    Final Coupling: The two heterocyclic rings are then coupled using a suitable linker, often involving acylation or sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrimidine and thiadiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a related structure.

Uniqueness

2-[(5-acetamido-4-hydroxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of pyrimidine and thiadiazole rings, which allows it to interact with a broader range of biological targets compared to compounds with only one of these rings. This dual functionality enhances its potential as a versatile therapeutic agent.

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